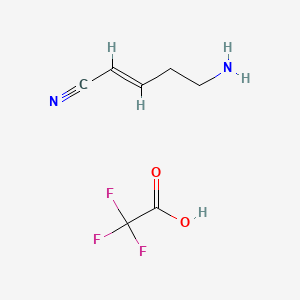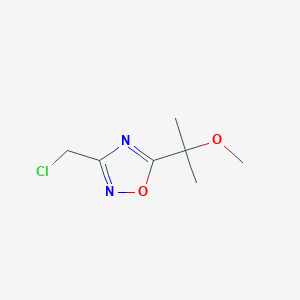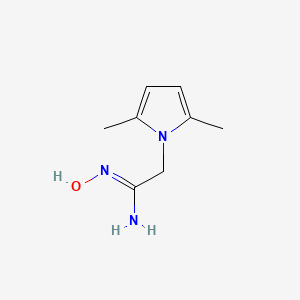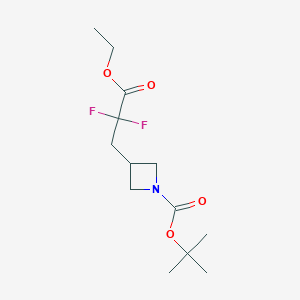
(2E)-5-aminopent-2-enenitrile, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-5-aminopent-2-enenitrile; trifluoroacetic acid is a compound that combines two distinct chemical entities: (2E)-5-aminopent-2-enenitrile and trifluoroacetic acid (2E)-5-aminopent-2-enenitrile is an organic compound with a nitrile group and an amino group, while trifluoroacetic acid is a strong organic acid widely used in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-aminopent-2-enenitrile typically involves the reaction of a suitable precursor with an amine under specific conditions. One common method is the reaction of 5-bromopent-2-enenitrile with ammonia or an amine in the presence of a base. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Trifluoroacetic acid is industrially produced by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method is efficient and widely used in the chemical industry.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-5-aminopent-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The nitrile group can participate in substitution reactions with nucleophiles.
Trifluoroacetic acid is known for its strong acidity and can participate in several reactions:
Deprotection: It is commonly used to remove protecting groups in peptide synthesis.
Condensation: It can facilitate condensation reactions in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group.
Wissenschaftliche Forschungsanwendungen
(2E)-5-aminopent-2-enenitrile; trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2E)-5-aminopent-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. Trifluoroacetic acid, due to its strong acidity, can protonate various functional groups, facilitating chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simpler carboxylic acid with similar acidic properties but without the fluorine atoms.
Trichloroacetic acid: Similar in structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in trifluoroacetic acid imparts unique properties, such as increased acidity and the ability to participate in specific chemical reactions that other acids cannot . This makes it a valuable reagent in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C7H9F3N2O2 |
|---|---|
Molekulargewicht |
210.15 g/mol |
IUPAC-Name |
(E)-5-aminopent-2-enenitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H8N2.C2HF3O2/c6-4-2-1-3-5-7;3-2(4,5)1(6)7/h1-2H,3,5,7H2;(H,6,7)/b2-1+; |
InChI-Schlüssel |
OYIOZRPNKBDXKW-TYYBGVCCSA-N |
Isomerische SMILES |
C(CN)/C=C/C#N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C(CN)C=CC#N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride](/img/structure/B15297220.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride](/img/structure/B15297234.png)

![Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15297240.png)
![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)
![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
![tert-butylN-{8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamatehydrochloride](/img/structure/B15297284.png)
![(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride](/img/structure/B15297291.png)
![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
![3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15297313.png)
